molecular formula C8H3Cl2F3O2 B14072475 3,6-Dichloro-4-(trifluoromethyl)benzoic acid

3,6-Dichloro-4-(trifluoromethyl)benzoic acid

Cat. No.: B14072475
M. Wt: 259.01 g/mol
InChI Key: LSSFGRYSIFJIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3Cl2F3O2 and a molecular weight of 259.01 g/mol . This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-(trifluoromethyl)benzoic acid typically involves the chlorination of 4-(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous flow systems to ensure consistent quality and efficiency. The product is then purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Dichloro-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and enzyme inhibitors.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the modulation of metabolic pathways .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 2,6-Dichlorobenzoic acid
  • 3,5-Dichloro-4-(trifluoromethyl)benzoic acid

Comparison: 3,6-Dichloro-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. Compared to 4-(trifluoromethyl)benzoic acid, the additional chlorine atoms enhance its electrophilicity and reactivity in substitution reactions. Similarly, the trifluoromethyl group increases its lipophilicity and stability compared to 2,6-dichlorobenzoic acid .

Properties

Molecular Formula

C8H3Cl2F3O2

Molecular Weight

259.01 g/mol

IUPAC Name

2,5-dichloro-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H,14,15)

InChI Key

LSSFGRYSIFJIRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.